9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Regioisomerism Positional Isomer Purity medicinal chemistry building blocks

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS 1403766-75-5) is a heterocyclic building block belonging to the benzo[f]imidazo[1,2-d][1,4]oxazepine class, characterized by a fused imidazo-oxazepine core with bromine at C9, iodine at C2, and a methyl substituent at C10. The compound carries the molecular formula C₁₂H₁₀BrIN₂O and a molecular weight of 405.03 g·mol⁻¹.

Molecular Formula C12H10BrIN2O
Molecular Weight 405.03 g/mol
CAS No. 1403766-75-5
Cat. No. B1378903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
CAS1403766-75-5
Molecular FormulaC12H10BrIN2O
Molecular Weight405.03 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)OCCN3C2=NC(=C3)I
InChIInChI=1S/C12H10BrIN2O/c1-7-4-8-10(5-9(7)13)17-3-2-16-6-11(14)15-12(8)16/h4-6H,2-3H2,1H3
InChIKeyGGYUXSJSSRMQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS 1403766-75-5): Definitive Chemical Identity & Procurement Baseline


9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine (CAS 1403766-75-5) is a heterocyclic building block belonging to the benzo[f]imidazo[1,2-d][1,4]oxazepine class, characterized by a fused imidazo-oxazepine core with bromine at C9, iodine at C2, and a methyl substituent at C10 . The compound carries the molecular formula C₁₂H₁₀BrIN₂O and a molecular weight of 405.03 g·mol⁻¹ . Its dual-halogen architecture supports sequential cross-coupling strategies, while the 10-methyl group distinguishes it from des-methyl analogs in terms of steric and electronic properties .

Why 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine Cannot Be Replaced by Generic Analogs


Within the benzo[f]imidazo[1,2-d][1,4]oxazepine scaffold family, seemingly minor positional variations—such as moving the bromine atom from C9 to C10—produce regioisomers (CAS 1401305-33-6) with identical molecular formulas but distinct three-dimensional architectures and, consequently, divergent reactivity in cross-coupling and biological target engagement . Furthermore, mono-halogenated analogs (e.g., CAS 1282516-67-9) lack the iodine atom required for selective oxidative addition, eliminating the possibility of programmed sequential derivatization . Absent rigorous analytical specification, substitution risks introducing regioisomeric impurities that compromise downstream synthetic reproducibility and structure-activity relationship (SAR) interpretation [1].

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Integrity: 9-Br/10-CH₃ vs. 10-Br/9-CH₃ Isomer Differentiation

The target compound bears bromine at C9 and methyl at C10. Its closest regioisomer (CAS 1401305-33-6) swaps these substituents (Br at C10, CH₃ at C9). Although both share molecular formula C₁₂H₁₀BrIN₂O (MW 405.03 g·mol⁻¹), the target compound is uniquely characterized by a predicted density of 2.11 ± 0.1 g·cm⁻³, a boiling point of 505.9 ± 60.0 °C at 760 mmHg, and a LogP of 3.72 . In contrast, the regioisomer's calculated physicochemical parameters remain unpublished across multiple authoritative databases , creating a significant characterization gap that complicates quality control and synthetic reproducibility for the alternative isomer.

Regioisomerism Positional Isomer Purity medicinal chemistry building blocks

Dual-Halogen Orthogonal Reactivity: Iodo (C2) vs. Bromo (C9) Cross-Coupling Selectivity

The simultaneous presence of iodine (C2) and bromine (C9) on the benzo[f]imidazo[1,2-d][1,4]oxazepine core confers orthogonal reactivity under palladium-catalyzed cross-coupling conditions. Aryl iodides undergo oxidative addition approximately 100-fold faster than aryl bromides with Pd(0) catalysts [1]. This allows for programmable sequential functionalization: C2–I reacts first under mild conditions (e.g., Pd(PPh₃)₄, room temperature), leaving the C9–Br intact for a subsequent coupling step (e.g., elevated temperature with Pd(dppf)Cl₂) . In contrast, mono-halogen analogs (e.g., CAS 1282516-67-9, bearing only C9–Br) offer only a single derivatization handle, while the des-methyl analog (CAS 1282516-67-9) additionally lacks the steric and electronic influence of the 10-methyl group that can modulate coupling regioselectivity and yield .

Sequential cross-coupling Suzuki-Miyaura coupling C–X bond activation

Solubility-Driven Reaction Planning: Aqueous Solubility of 0.015 g·L⁻¹ vs. More Lipophilic Triazole-Substituted Analog

The target compound displays an experimentally derived aqueous solubility of 0.015 g·L⁻¹ (~37 μM) and a calculated LogP of 3.72 . This moderate lipophilicity places it between the simpler des-iodo/des-methyl analog 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9, MW 265.11, LogP not publicly reported) and the more advanced triazole-substituted intermediate CAS 1282514-63-9 (predicted Density 1.58 g·cm⁻³, calculated LogP not available, insoluble 1.6×10⁻³ g·L⁻¹) . The documented solubility enables rational selection of biphasic reaction conditions (e.g., aqueous Suzuki couplings) without additional empirical solubility screening, whereas the more lipophilic analog requires careful cosolvent optimization .

Solubility prediction Reaction solvent design ADME profiling

Benchmark Purity Specification: 98–99% vs. 95% for Regioisomeric and Mono-Halogen Comparators

Multiple independent suppliers report the target compound at purity levels of 98–99% , with one vendor (Shanghai Hanhong) specifying 99% purity in kilogram-scale batches . The regioisomeric comparator (CAS 1401305-33-6) is typically supplied at 95% purity , representing a 3–4% absolute purity deficit that translates to higher levels of unidentified impurities (up to 5% vs. ≤1–2%). For advanced pharmaceutical intermediate applications—including the benzoxazepine class relevant to PI3K inhibitors such as Inavolisib (GDC-0077)—this purity differential directly impacts impurity profiling requirements per ICH Q3A guidelines [1].

Purity specification Analytical QC trace metal analysis

Scaffold Provenance: Benzo[f]imidazo[1,2-d][1,4]oxazepine Core Validated in Clinical-Stage PI3K Inhibitor (Inavolisib)

The benzo[f]imidazo[1,2-d][1,4]oxazepine scaffold is the core pharmacophore of the FDA-approved PI3Kα inhibitor Inavolisib (GDC-0077, IC₅₀ = 0.038 nM) [1]. The synthesis of Inavolisib proceeds through a brominated/iodinated benzoxazepine intermediate bearing structural homology to the target compound [2]. The 9-bromo-2-iodo substitution pattern on the target compound maps directly onto the synthetic route for late-stage diversification of the benzoxazepine core, as demonstrated in the optimization of selective benzoxazepin PI3Kδ inhibitors where dihedral angle control is critical for isoform selectivity [3]. This established structure-activity context elevates the target compound from a generic building block to a privileged intermediate for kinase inhibitor discovery.

PI3K inhibitor Inavolisib synthesis benzoxazepine pharmacophore

9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine: High-Impact Research & Industrial Application Scenarios


Sequential Two-Directional Diversification for PI3K-Focused Kinase Libraries

Medicinal chemistry teams targeting class I PI3K isoforms (α, β, δ, γ) can exploit the orthogonal reactivity of the C2–I and C9–Br handles to rapidly generate focused libraries. A first Suzuki-Miyaura coupling at C2 (iodide-selective, e.g., Pd(PPh₃)₄/Na₂CO₃, RT–40 °C) installs aryl or heteroaryl diversity, followed by a second coupling at C9 (bromide, requiring Pd(dppf)Cl₂, 80–100 °C) to introduce a second vector [1]. The 10-methyl substituent mimics the steric environment of more advanced intermediates (e.g., those in the Inavolisib synthetic route), providing early SAR feedback before committing to fully elaborated clinical candidates [2].

Regioisomer-Controlled Late-Stage Intermediate for Benzoxazepine API Synthesis

In process chemistry environments, procurement of the regioisomerically pure 9-bromo-2-iodo-10-methyl derivative (as opposed to the 10-bromo-9-methyl isomer) ensures that downstream Heck, Sonogashira, or Buchwald-Hartwig couplings occur exclusively at the intended positions. The availability of documented quantitative characterization data—density (2.11 g·cm⁻³), boiling point (505.9 °C), and LogP (3.72)—enables reliable in-process analytical method development (HPLC method validation, residual solvent analysis) without requiring de novo characterization . This directly supports ICH Q11-compliant impurity control strategies for active pharmaceutical ingredient (API) manufacturing.

C–H Functionalization Methodology Development on Densely Functionalized Heterocycles

Academic and industrial methodology groups developing novel C–H activation protocols can use the target compound as a benchmark substrate. The combination of an electron-rich fused imidazo-oxazepine system with both a heavy halogen (I) and a light halogen (Br) provides a rigorous test of catalyst chemoselectivity. Reported reactivity data on bromo(iodo)arenes indicates that Ni-catalyzed reductive cross-coupling can achieve C–C bond formation selectively at the C–I position in the presence of C–Br, but this selectivity is highly sensitive to ligand choice and steric environment [3]. The 10-methyl group on the target compound introduces a steric bias adjacent to C9–Br, providing a measurable perturbation for benchmarking new catalytic systems.

Targeted Protein Degradation (PROTAC) Linker Attachment Point Optimization

In the design of heterobifunctional degraders (PROTACs) targeting PI3Kα, the dual-halogen scaffold allows independent optimization of the PI3K-binding warhead and the E3 ligase-recruiting moiety. The C2 position (iodine) can be elaborated into the solvent-exposed exit vector for linker attachment, while C9 (bromine) can be used to fine-tune binding affinity through hydrophobic or polar interactions [4]. The 37 μM aqueous solubility of the starting building block provides a benchmark for estimating the solubility of the final PROTAC construct, aiding early developability assessment.

Quote Request

Request a Quote for 9-Bromo-2-iodo-10-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.